molecular formula C18H19NO3S B2804817 N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034451-24-4

N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2804817
CAS RN: 2034451-24-4
M. Wt: 329.41
InChI Key: YZOGFVPSKYZPOB-UHFFFAOYSA-N
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Description

The compound “N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[d][1,3]dioxole-5-carboxamide”, commonly known as CPD-TTP, is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of research and industries. It is a part of the thiophene class of heterocyclic compounds, which are known for their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene derivatives, such as CPD-TTP, can be synthesized through various methods. Some of the significant synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between different compounds. For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular formula of CPD-TTP is C18H19NO3S, and it has a molecular weight of 329.41. The compound contains a thiophene moiety, which is a five-membered heteroaromatic compound containing a sulfur atom .


Chemical Reactions Analysis

Thiophene derivatives, including CPD-TTP, can undergo various chemical reactions. For instance, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can undergo a cyclization reaction to produce 2,3,5-trisubstituted thiophenes .


Physical And Chemical Properties Analysis

Thiophene, a key component of CPD-TTP, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Antimicrobial Activity and Molecular Docking Studies

Compounds with structural features related to N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[d][1,3]dioxole-5-carboxamide have been synthesized and evaluated for their antimicrobial properties. For instance, a study by Talupur et al. (2021) synthesized 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides, showing their application in the development of antimicrobial agents. These compounds underwent biological evaluation and molecular docking studies to understand their interaction with microbial targets, indicating a potential application in discovering new antimicrobial drugs (Talupur, Satheesh, & Chandrasekhar, 2021).

Cancer Research and Chemoresistance Overcoming

Another significant application is in cancer research, where structurally similar compounds have been studied for their potential to overcome cancer chemoresistance. Mudududdla et al. (2015) investigated 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide derivatives for their ability to inhibit angiogenesis and P-glycoprotein efflux pump activity. These mechanisms are crucial for overcoming multidrug resistance in cancer, suggesting these compounds' utility in developing novel cancer therapies that can bypass drug resistance mechanisms (Mudududdla et al., 2015).

Neurological Disease Research

Compounds in this class have also been explored for their neurological applications. For example, inhibitors based on the thiophene carboxamide structure have been investigated for their potential in treating neurological disorders by targeting acetylcholinesterase and butyrylcholinesterase. Kausar et al. (2021) synthesized and characterized thiophene-2-carboxamide Schiff base derivatives of benzohydrazide, exploring their potential as dual inhibitors for treating conditions like Alzheimer's disease (Kausar et al., 2021).

Drug Development and Synthesis

The development of novel drug candidates often involves the synthesis of labeled compounds for tracking and analysis. Saemian et al. (2012) reported on a convenient method for 14C-labeling of a structurally related compound, showcasing the application in the drug development process, particularly for pharmacokinetic and metabolic studies (Saemian, Shirvani, & Javaheri, 2012).

Future Directions

Thiophene and its derivatives, including CPD-TTP, have shown a wide range of therapeutic properties, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

N-[(1-thiophen-3-ylcyclopentyl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c20-17(13-3-4-15-16(9-13)22-12-21-15)19-11-18(6-1-2-7-18)14-5-8-23-10-14/h3-5,8-10H,1-2,6-7,11-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOGFVPSKYZPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[d][1,3]dioxole-5-carboxamide

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